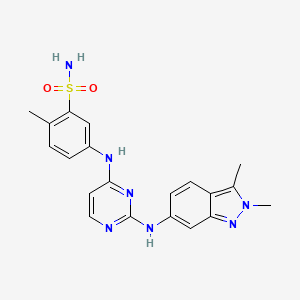
N-demethyl Pazopanib (Positional Isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-demethyl Pazopanib (Positional Isomer) is a derivative of Pazopanib, a well-known tyrosine kinase inhibitor used in cancer treatment. This compound is specifically a positional isomer, meaning it has the same molecular formula as Pazopanib but differs in the position of a functional group. This structural variation can lead to differences in its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-demethyl Pazopanib (Positional Isomer) typically involves the demethylation of Pazopanib. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-demethyl Pazopanib (Positional Isomer) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired isomer.
Analyse Des Réactions Chimiques
Types of Reactions
N-demethyl Pazopanib (Positional Isomer) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced forms of the compound.
Applications De Recherche Scientifique
N-demethyl Pazopanib (Positional Isomer) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the effects of structural variations on chemical properties.
Biology: Investigated for its potential biological activities, including its effects on cell signaling pathways.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment, due to its structural similarity to Pazopanib.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of N-demethyl Pazopanib (Positional Isomer) involves its interaction with multiple protein tyrosine kinases. These kinases are part of the angiogenesis pathway, which is crucial for tumor growth and survival. By inhibiting these kinases, the compound can reduce tumor blood flow, induce tumor cell apoptosis, and inhibit tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pazopanib: The parent compound, used in cancer treatment.
Sunitinib: Another tyrosine kinase inhibitor with similar applications.
Sorafenib: A multi-kinase inhibitor used in the treatment of various cancers.
Uniqueness
N-demethyl Pazopanib (Positional Isomer) is unique due to its specific structural variation, which can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar inhibitors. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H21N7O2S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
5-[[2-[(2,3-dimethylindazol-6-yl)amino]pyrimidin-4-yl]amino]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-15(11-18(12)30(21,28)29)23-19-8-9-22-20(25-19)24-14-6-7-16-13(2)27(3)26-17(16)10-14/h4-11H,1-3H3,(H2,21,28,29)(H2,22,23,24,25) |
Clé InChI |
KXEITTOLAUJQPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)

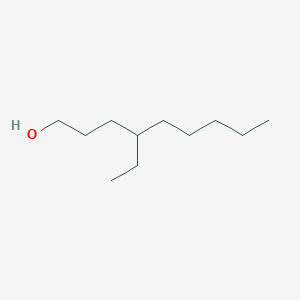
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
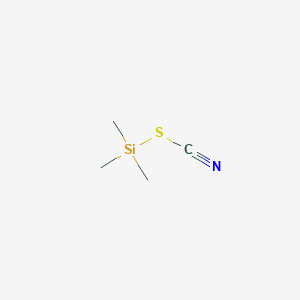
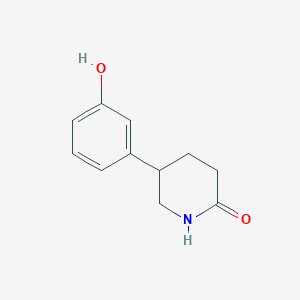
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
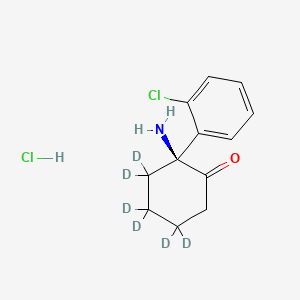
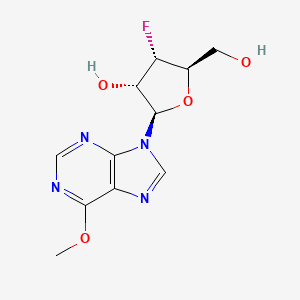
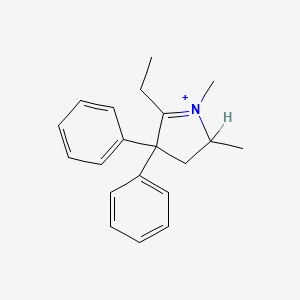
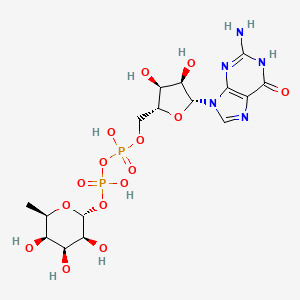
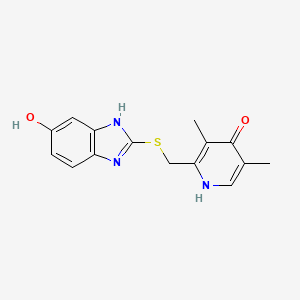
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
